2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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Overview
Description
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Chlorination: The starting material, 4-chloronitrobenzene, undergoes nitration to introduce the nitro group, followed by chlorination to add the chlorine atom.
Formation of the Isoindole Ring: The intermediate product is then reacted with phthalic anhydride to form the isoindole ring structure.
Esterification: The final step involves esterification with 2-(4-fluorophenyl)-2-oxoethyl to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 2-(4-AMINO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID and the corresponding alcohol.
Scientific Research Applications
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-BROMOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Uniqueness
2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12ClFN2O7/c24-18-8-2-12(10-19(18)27(32)33)20(28)11-34-23(31)13-1-7-16-17(9-13)22(30)26(21(16)29)15-5-3-14(25)4-6-15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXDVNIKZDOVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12ClFN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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